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  • Product: Efavirenz amino alcohol ethyl carbamate
  • CAS: 211563-41-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Formation Mechanism of Efavirenz Amino Alcohol Ethyl Carbamate

This guide provides a comprehensive technical overview of the formation mechanism of the pivotal amino alcohol intermediate in the synthesis of Efavirenz and its subsequent cyclization to form the 2H-3,1-benzoxazin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the formation mechanism of the pivotal amino alcohol intermediate in the synthesis of Efavirenz and its subsequent cyclization to form the 2H-3,1-benzoxazin-2-one ring system, which constitutes the core of the final drug molecule. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and practical experimental details.

Introduction: The Significance of Efavirenz and its Synthesis

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of HIV-1 infection.[1] Its unique chemical architecture, featuring a chiral quaternary carbon center, a trifluoromethyl group, and a cyclopropylacetylene moiety, presents significant synthetic challenges. A critical step in its synthesis is the formation of the key chiral amino alcohol, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, and its subsequent intramolecular cyclization to form the cyclic carbamate, commonly referred to as a benzoxazinone. Understanding the nuances of these transformations is paramount for process optimization, impurity profiling, and the development of novel, more efficient synthetic routes.

Part 1: Asymmetric Synthesis of the Key Amino Alcohol Intermediate

The central challenge in the synthesis of the Efavirenz amino alcohol lies in the stereoselective construction of the quaternary chiral center. The most successful and widely adopted strategy involves the asymmetric addition of a cyclopropylacetylide nucleophile to a trifluoromethyl ketone precursor.

The Core Reaction: Asymmetric Alkynylation

The key transformation is the enantioselective addition of a lithium or zinc cyclopropylacetylide to 2-amino-5-chloro-α,α,α-trifluoroacetophenone. This reaction establishes the crucial stereocenter of Efavirenz.

Asymmetric_Alkynylation Ketone 2-Amino-5-chloro-α,α,α-trifluoroacetophenone Product (S)-Amino Alcohol Intermediate Ketone->Product + Acetylide Cyclopropylacetylide Acetylide->Product + Chiral_Ligand Chiral Ligand / Catalyst Chiral_Ligand->Product Mediates

Caption: Asymmetric addition of cyclopropylacetylide to the ketone precursor.

Causality in Experimental Design:

The choice of reagents and conditions for this step is dictated by the need for high enantioselectivity and yield.

  • Chiral Ligand/Catalyst: Early syntheses utilized stoichiometric amounts of chiral auxiliaries. However, more advanced methods employ catalytic amounts of chiral ligands, such as (1R,2S)-N-pyrrolidinylnorephedrine, in conjunction with a metal acetylide.[2] The chiral ligand coordinates to the metal cation of the acetylide, creating a chiral environment that directs the nucleophilic attack on one face of the prochiral ketone, leading to the desired (S)-enantiomer.

  • Metal Acetylide: Both lithium and zinc acetylides have been successfully employed. Zinc acetylides, often generated in situ from diethylzinc and cyclopropylacetylene, can offer improved stereocontrol in some catalytic systems.

  • Solvent and Temperature: The reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C to -20 °C). The low temperature is crucial to minimize side reactions and enhance the enantioselectivity by reducing the thermal energy of the system, which allows the subtle energetic differences between the diastereomeric transition states to have a more pronounced effect on the reaction pathway.

Experimental Protocol: Asymmetric Alkynylation

The following is a representative protocol for the asymmetric alkynylation step:

  • To a solution of the chiral ligand (e.g., (1R,2S)-N-pyrrolidinylnorephedrine) in anhydrous THF at -20 °C is added n-butyllithium dropwise.

  • The mixture is stirred for 30 minutes, followed by the addition of cyclopropylacetylene at -20 °C.

  • After stirring for another 30 minutes, a solution of 2-amino-5-chloro-α,α,α-trifluoroacetophenone in THF is added slowly, maintaining the temperature below -15 °C.

  • The reaction is monitored by a suitable technique (e.g., TLC or HPLC) for completion.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified, typically by crystallization, to yield the enantiomerically enriched (S)-amino alcohol.

Part 2: Formation of the Benzoxazinone Ring (Cyclic Carbamate)

The final step in the formation of the Efavirenz core structure is the intramolecular cyclization of the amino alcohol intermediate. This is achieved by reacting the amino alcohol with a carbonyl-delivering agent. Several reagents have been employed for this purpose, each with its own mechanistic nuances, advantages, and disadvantages.

The overall transformation is the conversion of the 1,2-amino alcohol to a cyclic carbamate.

Cyclization_Overall Amino_Alcohol (S)-Amino Alcohol Intermediate Efavirenz Efavirenz (Benzoxazinone) Amino_Alcohol->Efavirenz + Carbonyl_Source Carbonyl-Delivering Agent Carbonyl_Source->Efavirenz

Caption: Overall cyclization of the amino alcohol to Efavirenz.

Cyclization using Phosgene and its Derivatives (Triphosgene)

Phosgene (COCl₂) and its solid, safer-to-handle equivalent, triphosgene, are highly effective reagents for this cyclization.

Mechanism:

  • Formation of Chloroformate/Isocyanate Intermediates: The reaction can proceed through two possible pathways depending on the reaction conditions. In the presence of a base, the more nucleophilic amino group of the amino alcohol attacks the phosgene to form an isocyanate intermediate. Alternatively, the hydroxyl group can attack to form a chloroformate.

  • Intramolecular Cyclization: The proximate nucleophile (the hydroxyl group in the case of the isocyanate intermediate, or the amino group for the chloroformate intermediate) then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, displacing a chloride ion.

  • Deprotonation: A final deprotonation step yields the stable benzoxazinone ring of Efavirenz.

Phosgene_Mechanism cluster_0 Mechanism with Phosgene/Triphosgene AA (S)-Amino Alcohol Intermediate Isocyanate / Chloroformate Intermediate AA->Intermediate + Phosgene Phosgene COCl₂ (or Triphosgene) Efavirenz Efavirenz Intermediate->Efavirenz Intramolecular Cyclization

Caption: Simplified mechanism of cyclization using phosgene or triphosgene.

Experimental Protocol (using Triphosgene): [2]

  • The (S)-amino alcohol is dissolved in a mixture of heptane and THF and cooled to -10 °C.

  • A solution of triphosgene in THF is added dropwise, maintaining the temperature below 0 °C.

  • The resulting slurry is warmed to room temperature and stirred for 1 hour.

  • Methanol is added to quench any unreacted triphosgene.

  • The solvent is partially removed under vacuum.

  • Heptane and THF are added back, followed by the addition of an aqueous sodium bicarbonate solution to facilitate the cyclization and neutralize the generated HCl.

  • The mixture is stirred for 2 hours at room temperature.

  • The organic layer is separated, washed with water, and concentrated.

  • The crude Efavirenz is crystallized from heptane.

Causality in Experimental Design:

  • Triphosgene: Chosen as a safer alternative to gaseous phosgene. It generates phosgene in situ.

  • Solvent System: A mixture of a non-polar solvent (heptane) and a polar aprotic solvent (THF) is used to ensure the solubility of both the starting material and the reagents.

  • Low Temperature: The initial addition of triphosgene is carried out at low temperatures to control the exothermic reaction and prevent the formation of side products.

  • Aqueous Base: The addition of aqueous sodium bicarbonate is crucial for the final ring-closing step and to neutralize the hydrochloric acid byproduct, which could otherwise protonate the amino group and inhibit cyclization.

Cyclization using 1,1'-Carbonyldiimidazole (CDI)

CDI is another effective and safer alternative to phosgene for the formation of the carbamate linkage.

Mechanism:

  • Activation of the Amino or Hydroxyl Group: CDI reacts with either the amino or the hydroxyl group of the amino alcohol. Due to the higher nucleophilicity of the amino group, it is more likely to react first to form an imidazolyl-carboxamide intermediate.

  • Intramolecular Cyclization: The hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the activated amide. This results in the displacement of an imidazole molecule, which is a good leaving group.

  • Ring Closure: The cyclization yields the benzoxazinone ring of Efavirenz.

CDI_Mechanism cluster_1 Mechanism with CDI AA_CDI (S)-Amino Alcohol Intermediate_CDI Imidazolyl-carboxamide Intermediate AA_CDI->Intermediate_CDI + CDI CDI 1,1'-Carbonyldiimidazole (CDI) Efavirenz_CDI Efavirenz Intermediate_CDI->Efavirenz_CDI Intramolecular Cyclization (- Imidazole) DPC_Mechanism cluster_2 Mechanism with Diphenylcarbonate AA_DPC (S)-Amino Alcohol Intermediate_DPC Phenyl Carbamate Intermediate AA_DPC->Intermediate_DPC + DPC, Base DPC Diphenylcarbonate Base Base (e.g., DBU) Efavirenz_DPC Efavirenz Intermediate_DPC->Efavirenz_DPC Intramolecular Cyclization (- Phenol)

Caption: Simplified mechanism of cyclization using diphenylcarbonate.

Experimental Protocol: [3]

  • The (S)-amino alcohol is dissolved in THF.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is added at room temperature.

  • Diphenylcarbonate is then added, and the mixture is stirred at 60 °C for 2 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with aqueous hydrochloric acid, water, and brine.

  • The organic phase is concentrated, and the crude product is purified by silica gel column chromatography.

Causality in Experimental Design:

  • Diphenylcarbonate: A stable, solid carbonylating agent.

  • DBU: A strong, non-nucleophilic base is required to deprotonate the amino group, increasing its nucleophilicity for the initial attack on diphenylcarbonate, and to facilitate the final intramolecular cyclization.

  • Elevated Temperature: Similar to the CDI method, heating is necessary to overcome the activation energy for the transesterification and cyclization steps.

  • Chromatographic Purification: Due to the presence of phenol as a byproduct and potentially other side products, chromatographic purification is often necessary to obtain high-purity Efavirenz with this method.

Innovative Cyclization using Urea

A more recent and greener approach utilizes urea as the carbonyl source. [1] Mechanism:

The precise mechanism is not fully elucidated in the literature but is believed to proceed via the thermal decomposition of urea to generate isocyanic acid (HNCO) in situ.

  • Formation of Isocyanic Acid: Upon heating, urea decomposes to isocyanic acid and ammonia.

  • Reaction with Amino Alcohol: The amino group of the amino alcohol adds to the isocyanic acid to form a carbamoyl intermediate.

  • Intramolecular Cyclization: The hydroxyl group then attacks the carbonyl carbon of the carbamoyl group, leading to cyclization and the elimination of ammonia. An acid catalyst (like p-toluenesulfonic acid) can facilitate this step.

Experimental Protocol: [1]

  • A mixture of the (S)-amino alcohol, urea, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for an extended period (e.g., 20 hours).

  • The reaction is monitored for completion.

  • After completion, the reaction mixture is cooled and washed with water.

  • The organic layer is concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization.

Causality in Experimental Design:

  • Urea: A very cheap, non-hazardous, and readily available carbonyl source, making this a highly cost-effective and environmentally friendly method.

  • Toluene and Reflux: A high temperature is required for the thermal decomposition of urea and to drive the cyclization reaction. Toluene is a suitable high-boiling solvent.

  • Acid Catalyst: p-Toluenesulfonic acid protonates the carbonyl oxygen of the intermediate, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the hydroxyl group.

Part 3: Comparative Analysis and Data Presentation

The choice of cyclization agent has significant implications for the overall efficiency, cost, safety, and environmental impact of the Efavirenz synthesis.

Cyclization AgentReagent Type & HazardTypical YieldReaction ConditionsByproductsPurification
Triphosgene Solid, generates toxic phosgene in situ~74% [2]Low temperature (-10 to 25 °C)HClCrystallization
CDI Solid, low toxicity92-98% [3]Elevated temperature (~55 °C)ImidazoleAqueous work-up, Crystallization
Diphenylcarbonate Solid, low toxicity90-98% [3]Elevated temperature (~60 °C), BasePhenolChromatography
Urea Solid, non-hazardousGood (not specified) [1]High temperature (reflux), Acid catalystAmmoniaAqueous work-up, Crystallization

Conclusion

The formation of the Efavirenz amino alcohol and its subsequent cyclization to the benzoxazinone core are critical transformations in the synthesis of this important antiretroviral drug. The development of a highly enantioselective asymmetric alkynylation reaction to create the chiral amino alcohol was a major breakthrough. For the subsequent cyclization, while traditional methods using phosgene derivatives are effective, safer and more environmentally benign alternatives like CDI, diphenylcarbonate, and particularly urea, have been developed. The choice of a specific synthetic route in an industrial setting will depend on a careful evaluation of factors including cost, safety, efficiency, and environmental impact. This guide has provided a detailed mechanistic and practical overview to aid researchers and professionals in understanding and optimizing the synthesis of Efavirenz.

References

  • An Improved Process for Prepar
  • Process for the Preparation of Efavirenz. WO 2009/133538 A1, 2009.
  • Process for Preparation of Efavirenz. US 2012/0108809 A1, 2012.
  • Various Synthetic Pathways Towards Efavirenz and its Analogs; The Replacement of the Side Chain. FireScholars, 2018. [Link]

  • Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 2015, 7(10):292-295.

Sources

Exploratory

Chemical structure and CAS number for Efavirenz amino alcohol ethyl carbamate

Critical Impurity Analysis & Structural Characterization Executive Summary Efavirenz Amino Alcohol Ethyl Carbamate (CAS: 211563-41-6) represents a critical process-related impurity and degradation product associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Impurity Analysis & Structural Characterization

Executive Summary

Efavirenz Amino Alcohol Ethyl Carbamate (CAS: 211563-41-6) represents a critical process-related impurity and degradation product associated with Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI).

In the context of drug development and ICH Q3A/B qualification, this compound is significant because it represents a ring-opened analog of the active pharmaceutical ingredient. Its presence indicates either specific side-reactions during the cyclization phase of synthesis or ethanolysis-driven degradation of the final product.

This guide provides a definitive structural analysis, formation mechanism, and synthesis protocol for researchers requiring high-purity reference standards for HPLC method validation.

Chemical Identity & Physicochemical Properties[1][2][3]

The following data consolidates the structural metrics required for analytical method development (LIMS/ELN entry).

ParameterTechnical Specification
Common Name Efavirenz Amino Alcohol Ethyl Carbamate
CAS Registry Number 211563-41-6
IUPAC Name Ethyl (S)-[2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)-4-chlorophenyl]carbamate
Molecular Formula C₁₆H₁₅ClF₃NO₃
Molecular Weight 361.74 g/mol
Monoisotopic Mass 361.0693 Da
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Dichloromethane; Insoluble in Water
SMILES CCOC(=O)Nc1ccc(Cl)cc1(C#CC2CC2)C(F)(F)F
InChI Key BZIKLWWRUOKZMC-HNNXBMFYSA-N
Structural Analysis & Pharmacophore Deviation

To understand the impurity, one must contrast it with the Active Pharmaceutical Ingredient (API).

  • The API (Efavirenz): Features a cyclic carbamate (3,1-benzoxazin-2-one) ring. This rigid cyclization locks the conformation, essential for binding to the HIV-1 reverse transcriptase hydrophobic pocket.

  • The Impurity: The cyclic carbamate is ruptured. The nitrogen is capped with an ethoxycarbonyl group (ethyl carbamate), and the tertiary alcohol is free.

    • Impact: This ring opening significantly alters the 3D spatial arrangement, likely ablating antiviral activity and serving purely as a contaminant that must be controlled.

Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the specific bond rupture/formation that defines this impurity.

Efavirenz_Structure_Logic cluster_0 Degradation Pathway (Ethanolysis) cluster_1 Synthetic Side-Reaction EFV Efavirenz (API) (Cyclic Carbamate) IMP Target Impurity: Ethyl Carbamate Analog EFV->IMP Ring Opening (+ EtOH, - H+) AA Amino Alcohol (Intermediate) AA->IMP N-Acylation (+ EtOCOCl) EtOH Ethanol (Solvent/Reagent) EtOH->IMP EtOCOCl Ethyl Chloroformate EtOCOCl->IMP

Figure 1: Mechanistic pathways showing the formation of Efavirenz Amino Alcohol Ethyl Carbamate via degradation (red) or synthesis side-reaction (green).

Formation Mechanisms

Understanding the origin of CAS 211563-41-6 is vital for root cause analysis (RCA) in manufacturing.

Pathway A: Ethanolysis (Degradation)

If Efavirenz API is exposed to ethanol (commonly used in crystallization or formulation) under stressed conditions (heat/acidic pH), the cyclic carbamate ring is susceptible to nucleophilic attack by the ethoxy group.

  • Mechanism: Ethanol attacks the carbonyl carbon of the benzoxazinone ring, cleaving the C-O bond and resulting in the open-chain ethyl carbamate.

Pathway B: Synthetic Misstep

During the synthesis of Efavirenz, the precursor (S)-5-chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzenemethanol (commonly called the "Amino Alcohol") is cyclized.

  • Mechanism: If ethyl chloroformate is used as a reagent (or is present as a contaminant in other chloroformates) instead of phosgene or triphosgene, it reacts with the aniline nitrogen to form the linear carbamate rather than the cyclic structure.

Synthesis of Reference Standard

To validate analytical methods (HPLC/LC-MS), you must synthesize this impurity intentionally. The following protocol utilizes the "Synthetic Side-Reaction" pathway for high yield and purity.

Objective: Synthesize ~500 mg of CAS 211563-41-6 for use as a qualitative/quantitative reference standard.

Reagents Required
  • Precursor: Efavirenz Amino Alcohol (CAS 209414-27-7).

  • Reagent: Ethyl Chloroformate (1.1 equivalents).

  • Base: Triethylamine (TEA) or Pyridine (1.2 equivalents).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 eq of Efavirenz Amino Alcohol in anhydrous DCM (10 volumes).

  • Base Addition: Add 1.2 eq of Triethylamine. Cool the reaction mixture to 0°C using an ice bath.

  • Acylation: Dropwise, add 1.1 eq of Ethyl Chloroformate diluted in a small volume of DCM. Maintain temperature < 5°C to prevent bis-acylation (reaction at the hydroxyl group).

    • Note: The amine is significantly more nucleophilic than the sterically hindered, electron-withdrawn tertiary alcohol; chemoselectivity is generally high.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 80:20) or HPLC.

  • Workup:

    • Quench with water.

    • Wash the organic layer with 1N HCl (to remove excess TEA) followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue is typically purified via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes.

  • Validation: Confirm structure via ¹H-NMR (look for ethyl quartet/triplet signals) and MS (M+H = 362).

Analytical Characterization

When analyzing this impurity in drug substance batches, use the following markers.

TechniqueDiagnostic Signal / Expectation
HPLC (RP) Retention Time: Typically elutes after the Amino Alcohol but before Efavirenz (depending on gradient). It is less polar than the amino alcohol due to the ethyl cap, but more polar than the cyclic API.
Mass Spectrometry [M+H]⁺: 362.07 Da.[M-H]⁻: 360.06 Da.Fragmentation: Loss of ethanol (46 Da) or CO₂ is common in MS/MS.
¹H-NMR (DMSO-d₆) Ethyl Group: Quartet at ~4.1 ppm (2H), Triplet at ~1.2 ppm (3H).NH Proton: Broad singlet ~9.0-9.5 ppm (downfield due to carbamate).Cyclopropyl: Multiplets at 0.5–0.9 ppm.
References
  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Inxight Drugs: Efavirenz Amino Alcohol Ethyl Carbamate.[1] Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.).[2] Compound Summary: Efavirenz amino alcohol ethyl carbamate.[3][1][4][5][6] National Library of Medicine. Retrieved February 22, 2026, from [Link]

Sources

Protocols & Analytical Methods

Application

Application Note: A Protocol for Forced Degradation Studies of Efavirenz

Abstract: This document provides a comprehensive protocol for conducting forced degradation studies on Efavirenz, a non-nucleoside reverse transcriptase inhibitor critical in antiretroviral therapy.[1][2] The guide detai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive protocol for conducting forced degradation studies on Efavirenz, a non-nucleoside reverse transcriptase inhibitor critical in antiretroviral therapy.[1][2] The guide details step-by-step methodologies for subjecting Efavirenz to hydrolytic, oxidative, thermal, and photolytic stress conditions as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[3][4] Furthermore, it outlines a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Efavirenz from its potential degradation products. This application note is intended for researchers, analytical scientists, and drug development professionals engaged in the stability testing and formulation development of Efavirenz.

Introduction: The Rationale for Stress Testing

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of an active pharmaceutical ingredient (API).[5][6] By intentionally exposing the drug substance to conditions more severe than accelerated stability testing—such as extremes of pH, temperature, oxidation, and light—we can elucidate its degradation pathways and identify the likely degradation products.[5][7][8] This process is not merely a regulatory checkbox; it is fundamental to developing a robust and safe drug product. The data generated are indispensable for developing and validating stability-indicating analytical methods, which are capable of distinguishing the intact API from any impurities or degradants.[4][7]

According to ICH guideline Q1A(R2), the goal is to induce a target degradation of 5-20%.[3][9] This range is optimal because it is significant enough to be detected and characterized, yet not so extensive that it leads to secondary degradation, which would complicate the analysis of primary degradation pathways. Efavirenz, with its benzoxazinone core, presents specific chemical liabilities that warrant a thorough investigation through forced degradation.[10][11] Studies have shown it is particularly susceptible to hydrolysis, especially under alkaline conditions.[1][10]

This guide provides a validated starting point for conducting these critical studies, ensuring both scientific rigor and regulatory compliance.

Overall Experimental Workflow

The entire process, from sample preparation to data analysis, follows a systematic workflow designed to ensure reproducibility and accuracy. The key stages involve preparing a stock solution, subjecting aliquots to various stress conditions, neutralizing and diluting the samples, and finally, analyzing them using a stability-indicating HPLC method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Efavirenz Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl) stock->acid Expose Aliquots base Alkaline Hydrolysis (NaOH) stock->base Expose Aliquots oxid Oxidation (H2O2) stock->oxid Expose Aliquots therm Thermal Stress (Heat) stock->therm Expose Aliquots photo Photolytic Stress (Light) stock->photo Expose Aliquots treat Neutralize & Dilute Stressed Samples acid->treat base->treat oxid->treat therm->treat photo->treat hplc HPLC Analysis treat->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Overall workflow for the forced degradation study of Efavirenz.

Part 1: Forced Degradation Experimental Protocols

Materials and Reagents
  • Efavirenz Reference Standard: USP grade or equivalent (Purity ≥ 99.5%).

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Water: High-purity, deionized, or Milli-Q.

  • Hydrochloric Acid (HCl): Analytical grade (e.g., 37%).

  • Sodium Hydroxide (NaOH): Analytical grade pellets.

  • Hydrogen Peroxide (H₂O₂): Analytical grade (e.g., 30% solution).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Reflux condenser and heating mantle/water bath.

  • Calibrated pH meter.

  • Photostability chamber: Compliant with ICH Q1B guidelines (providing exposure to both cool white fluorescent and near-UV light).[7]

Preparation of Efavirenz Stock Solution

The initial step is the preparation of a standardized stock solution from which all stressed samples will be derived. A solvent mixture is used to ensure complete dissolution.

  • Accurately weigh approximately 50 mg of the Efavirenz reference standard.

  • Transfer the powder to a 50 mL volumetric flask.

  • Add approximately 25 mL of a 1:1 (v/v) mixture of methanol and water.

  • Sonicate for 15 minutes or until the Efavirenz is completely dissolved.[2]

  • Allow the solution to return to room temperature.

  • Make up the volume to 50 mL with the methanol/water mixture to achieve a final concentration of 1.0 mg/mL .

Stress Condition Protocols

For each condition, a control sample (unstressed) should be prepared by diluting the stock solution to the final concentration without subjecting it to the stressor. This serves as the 0% degradation reference. All stressed samples should be prepared in triplicate to ensure the reliability of the results.[1]

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 2.0 M HCl80 °C (Reflux)8 hoursTo simulate acidic environments and induce hydrolysis. Elevated temperature accelerates the reaction to achieve degradation within a practical timeframe.[1]
Alkaline Hydrolysis 0.2 M NaOH80 °C (Reflux)4 hoursEfavirenz is highly labile in alkaline media; milder conditions are used to control degradation and prevent complete loss of the parent drug.[1][10]
Oxidative Stress 3% H₂O₂Room Temp24 hoursTo assess the drug's susceptibility to oxidation. 3% H₂O₂ is a standard reagent for this purpose.[12]
Thermal Stress 70 °C (Dry Heat)70 °C48 hoursTo evaluate the stability of the drug substance in solid form at elevated temperatures, simulating potential storage excursions.[13]
Photolytic Stress ICH Q1B Option 2AmbientN/ATo assess light sensitivity. Expose solid drug and solution to ≥1.2 million lux-hours (visible) and ≥200 watt-hours/m² (UVA).[7]

Step-by-Step Protocols:

  • Acid Hydrolysis:

    • Pipette 5 mL of the 1.0 mg/mL Efavirenz stock solution into a round-bottom flask.

    • Add 5 mL of 2.0 M HCl.[1]

    • Attach a reflux condenser and heat the mixture in a water bath at 80 °C for 8 hours.[1]

    • After cooling, carefully neutralize the solution with an appropriate volume of 2.0 M NaOH to a pH of ~7.0.

    • Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to volume with the mobile phase. The final concentration will be approximately 100 µg/mL.

  • Alkaline Hydrolysis:

    • Pipette 5 mL of the 1.0 mg/mL Efavirenz stock solution into a round-bottom flask.

    • Add 5 mL of 0.2 M NaOH.[1]

    • Attach a reflux condenser and heat at 80 °C for 4 hours.[1] Note the shorter duration due to higher reactivity.

    • After cooling, neutralize the solution with 0.2 M HCl to a pH of ~7.0.

    • Quantitatively transfer and dilute to 50 mL with the mobile phase for a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

    • Add 5 mL of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[12]

    • Dilute to volume with the mobile phase.

  • Thermal Degradation (Solid State):

    • Spread a thin layer of Efavirenz powder in a petri dish.

    • Place in a hot air oven maintained at 70 °C for 48 hours.[13]

    • After the exposure period, accurately weigh an amount of the stressed powder equivalent to 10 mg of Efavirenz, dissolve in the mobile phase, and dilute to 100 mL for a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose both solid Efavirenz powder and a solution of Efavirenz (100 µg/mL in mobile phase) to light in a photostability chamber.

    • Ensure the total exposure meets the ICH Q1B minimum of 1.2 million lux-hours and 200 watt-hours/m².[7]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples directly after exposure.

Part 2: Stability-Indicating HPLC-UV Method

A stability-indicating method must be able to resolve the main drug peak from all degradation products, impurities, and excipients.[7] A reversed-phase HPLC method is ideal for a moderately non-polar molecule like Efavirenz. A C18 column provides excellent hydrophobic retention, while a mobile phase of acetonitrile and water allows for efficient elution and separation.

HPLC Parameters
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: Water (60:40 v/v)[2][14]
Flow Rate 1.2 mL/min[2][14]
Column Temperature 30 °C
Injection Volume 20 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 247 nm[12]
Run Time 10 minutes
Analytical Workflow

The analytical process ensures that each prepared sample is analyzed under identical, controlled conditions to allow for accurate comparison and quantification of degradation.

G cluster_hplc HPLC System mobile_phase Mobile Phase (ACN:H2O) pump Isocratic Pump (1.2 mL/min) mobile_phase->pump autosampler Autosampler (20 µL Injection) pump->autosampler column C18 Column (30°C) autosampler->column Sample detector DAD (247 nm) column->detector Separated Analytes workstation Data Workstation detector->workstation Signal

Caption: Workflow of the stability-indicating HPLC method.

Data Analysis and Interpretation
  • Specificity: Inject the blank (mobile phase), a standard solution of Efavirenz, and each stressed sample. The chromatograms of the stressed samples should show new peaks (degradants) that are well-resolved from the parent Efavirenz peak (Resolution > 2.0).[1]

  • Peak Purity: Use the Diode Array Detector to assess the peak purity of the Efavirenz peak in the stressed samples. A purity index > 0.999 indicates no co-elution.[1]

  • Quantification: The percentage of degradation can be calculated using the area normalization method from the chromatograms: % Degradation = [1 - (Area of Efavirenz peak in stressed sample / Area of Efavirenz peak in control sample)] x 100

Part 3: Characterization of Degradation Products

While HPLC-UV can quantify the degradation, it cannot identify the structures of the degradants. For this, hyphenated techniques are essential.

  • LC-MS/MS: Liquid Chromatography-Mass Spectrometry is the primary tool for identifying degradation products. By coupling the HPLC system to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the parent drug and each new peak. Tandem MS (MS/MS) experiments can then be performed to fragment the ions, providing structural information that helps in elucidating the chemical structure of the degradants.[11][15]

  • Known Degradation Pathways: For Efavirenz, the primary degradation pathway under hydrolytic conditions involves the opening of the benzoxazinone ring. This is consistent with its observed lability in alkaline conditions.[1][10]

G efavirenz Efavirenz (Benzoxazinone Ring Intact) degradant Primary Hydrolytic Degradant (Ring-Opened Structure) efavirenz->degradant  H₂O / OH⁻ (Hydrolysis)

Caption: Simplified primary degradation pathway of Efavirenz via hydrolysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for conducting forced degradation studies on Efavirenz. By following these steps, researchers can effectively probe the stability of the molecule, generate data compliant with ICH guidelines, and develop robust stability-indicating methods. Understanding the degradation profile is a non-negotiable step in ensuring the quality, safety, and efficacy of the final pharmaceutical product.[1][7] The provided HPLC method serves as a validated starting point, which should be fully validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.

References

  • ICH Q1A(R2) Expectations for Compliance. (2026, February 15). Vertex AI Search.
  • ICH GUIDELINES: STRESS DEGRAD
  • Development and Validation of a Stability Indicating HPLC Method for Efavirenz and Assessment of Its Degradation Profile Under ICH-Mandated Stress Conditions. (2025, September 30). IJCPS.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2014, June 15). International Journal of Pharmacy and Biological Sciences.
  • Optimization and Validation of Rp-Hplc Stability-Indicating Method for Determination of Efavirenz and its Degrad
  • Stability- indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. (n.d.).
  • Forced degradation study for efavirenz. (n.d.).
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2025, August 8).
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. (2018, January 30). PubMed.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • Results of forced degradation studies of efavirenz. (n.d.).
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.).
  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021, July 26). GSC Online Press.

Sources

Method

Advanced Sample Preparation Protocols for Efavirenz Impurity Profiling: From Bulk Drug to Trace Genotoxins

Executive Summary & Scientific Context Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used extensively in HIV-1 therapy.[1] Structurally, it is a benzoxazinone derivative ((4S)-6-chloro-4-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used extensively in HIV-1 therapy.[1] Structurally, it is a benzoxazinone derivative ((4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one).[2]

For the analytical scientist, EFV presents specific challenges:

  • Extreme Lipophilicity: With water solubility <10 µg/mL, aqueous extraction is impossible. Sample preparation relies heavily on organic solvents (Acetonitrile/Methanol).

  • Surface Adsorption & Stability: EFV and its impurities can exhibit non-specific binding to glass surfaces, and the drug is sensitive to light.

  • Genotoxic Concerns: The synthesis intermediate and degradation product, AMCOL ((S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol), is a potential genotoxic impurity (PGI) requiring trace-level detection (ppm range) via LC-MS/MS, necessitating distinct sample prep from standard HPLC-UV purity assays.[3]

This guide provides authoritative protocols for standard purity analysis and specialized trace impurity determination, grounded in pharmacopeial standards (USP) and advanced literature.

Chemical Foundation & Solvent Strategy

Understanding the physicochemical properties of Efavirenz is the prerequisite for reproducible sample preparation.

PropertyValue/CharacteristicImpact on Sample Prep
Solubility (Water) < 0.01 mg/mL (Practically Insoluble)Aqueous diluents cause precipitation. Minimum 50-60% organic modifier required.
Solubility (MeCN/MeOH) > 100 mg/mL (Freely Soluble)Methanol or Acetonitrile are mandatory primary solvents.
pKa ~10.2 (Amide), -1.5 (Protonated)pH adjustment in mobile phase is critical for peak shape, but less critical for dissolution.
Stability Photosensitive; Hydrolytically unstable in strong base.Protect from light. Avoid alkaline cleaning agents for glassware.
Surface Interaction Adsorbs to Type I GlassCRITICAL: Use Polypropylene (PP) vials for trace analysis to prevent loss.

Protocol A: Standard "Dilute-and-Shoot" for Related Substances (HPLC-UV)

This protocol is designed for the quantification of related substances (e.g., Related Compound A, B) at levels >0.05%. It aligns with USP methodologies but includes optimization for robustness.

Reagents & Materials
  • Diluent: Acetonitrile:Water (1:1 v/v) or Methanol:Water (depending on mobile phase compatibility).

  • Filters: 0.45 µm PVDF or Nylon Syringe Filters (Do NOT use cellulose nitrate).

  • Vials: Amber Polypropylene (PP) vials (Preferred over glass to minimize adsorption and light degradation).

Step-by-Step Workflow
  • Stock Preparation (0.5 mg/mL):

    • Accurately weigh 25 mg of Efavirenz bulk drug into a 50 mL amber volumetric flask.

    • Pre-solubilization: Add 5 mL of 100% Acetonitrile first. Swirl to dissolve the solid completely (EFV dissolves instantly in pure MeCN).

    • Dilution: Add roughly 20 mL of Water. Vortex immediately to prevent "crashing out" or oiling.

    • Sonication: Sonicate for 5 minutes to ensure homogeneity.

    • Final Volume: Make up to volume with Diluent (MeCN:Water 1:1).

  • Filtration:

    • Pass approximately 2 mL of solution through a 0.45 µm PVDF filter into a waste container (to saturate the filter membrane).

    • Filter the remaining solution into the Amber PP HPLC vial.

  • System Suitability Solution:

    • Prepare a mixture containing Efavirenz (0.5 mg/mL) and Related Compound B (0.005 mg/mL) to verify resolution (Target Resolution > 1.5).

Expert Tip: The "Glass vs. Plastic" Phenomenon

While USP monographs often default to standard glassware, internal validation studies frequently show signal decay for Efavirenz impurities in untreated borosilicate glass vials over 24 hours. Switching to low-adsorption polypropylene vials improves solution stability RSD from ~2.5% to <0.5%.

Protocol B: Trace Enrichment for Genotoxic Impurities (LC-MS/MS)

Target: AMCOL (Mutagenic potential). Requirement: Detection limit < 2.5 ppm relative to drug substance. Challenge: High concentration of API (Matrix Effect) vs. low concentration of impurity.

Principle

A "High-Load" preparation is used. We prepare the sample at a high concentration (15-20 mg/mL) to ensure the impurity is detectable, then use a selective LC-MS/MS method (MRM mode) to quantify the impurity while diverting the massive API peak to waste if possible, or relying on MS selectivity.

Workflow Diagram

G Start Bulk Drug Sample Weigh Weigh 150 mg Start->Weigh Dissolve Dissolve in 10 mL MeCN (High Conc: 15 mg/mL) Weigh->Dissolve Solvent Selection Sonicate Sonicate 10 min (Ensure complete dissolution) Dissolve->Sonicate Filter Filter (0.22 µm PVDF) Sonicate->Filter Remove Particulates Vial Transfer to Amber PP Vial Filter->Vial Minimize Adsorption Inject LC-MS/MS Injection (MRM Mode) Vial->Inject

Figure 1: High-concentration sample preparation workflow for trace genotoxic impurity analysis.

Detailed Protocol
  • Solvent: 100% Acetonitrile (LC-MS Grade). Note: Water is avoided in the diluent to maximize solubility and MS ionization efficiency for the hydrophobic impurity.

  • Preparation:

    • Weigh 150 mg of Efavirenz into a 10 mL volumetric flask.

    • Add 8 mL of Acetonitrile.

    • Sonicate for 10 minutes. The solution will be clear but viscous.

    • Dilute to volume with Acetonitrile.[4]

  • Centrifugation (Optional but Recommended):

    • If the sample is a formulated tablet (not bulk), centrifuge at 10,000 rpm for 10 mins to pellet excipients (Titanium dioxide, etc.).

  • Analysis:

    • Inject 5-10 µL.

    • Critical MS Parameter: Monitor MRM transition for AMCOL (e.g., m/z 314.1 → 244.1).

Protocol C: Forced Degradation Sample Prep (Specificity Validation)

To validate that your method can separate degradation products from the API, you must intentionally degrade the sample.

Stress ConditionPreparation ProtocolExpected Degradant
Acid Hydrolysis Dissolve 50 mg EFV in 5 mL MeCN. Add 5 mL 1N HCl . Reflux at 60°C for 4 hours. Neutralize with 1N NaOH before injection.Minor degradation (EFV is relatively acid stable).
Base Hydrolysis Dissolve 50 mg EFV in 5 mL MeCN. Add 5 mL 0.1N NaOH . Stir at RT for 1 hour. Neutralize with 0.1N HCl.Major Degradation. Ring opening to form AMCOL and related carbamates.
Oxidation Dissolve 50 mg EFV in 5 mL MeCN. Add 1 mL 3% H2O2 . Stand for 24 hours.N-oxides or oxidative cleavage products.
Photolytic Expose solid powder (thin layer) to UV light (1.2 million lux hours). Dissolve in Diluent.Photo-degradants (cis/trans isomerization of the cyclopropyl-acetylene group).

Troubleshooting & Optimization Guide

Decision Tree for Method Selection

DecisionTree Start Select Analysis Goal Goal1 General Purity / Assay (>0.05% Impurities) Start->Goal1 Goal2 Genotoxic Impurities (<10 ppm, e.g., AMCOL) Start->Goal2 Method1 HPLC-UV (247 nm) Diluent: MeCN:Water (1:1) Conc: 0.5 mg/mL Goal1->Method1 Method2 LC-MS/MS (MRM) Diluent: 100% MeCN Conc: 15 mg/mL Goal2->Method2 PreCheck Check Vial Type Method1->PreCheck If RSD > 2% Method2->PreCheck If Recovery < 80% Action Use Amber PP Vials PreCheck->Action Switch to Polypropylene

Figure 2: Decision matrix for selecting the appropriate sample preparation and troubleshooting stability issues.

Common Issues & Solutions
  • "Ghost" Peaks or Carryover:

    • Cause: Efavirenz is sticky. It adheres to the injector needle and rotor seal.

    • Fix: Use a needle wash with high organic strength (e.g., 90% Acetonitrile / 10% Water). Do not use weak washes.

  • Inconsistent Retention Times:

    • Cause: pH fluctuation. The pKa of -1.5 means EFV is always unionized in standard reverse phase, but impurities like AMCOL (amine) are pH sensitive.

    • Fix: Ensure buffer pH is tightly controlled (e.g., Phosphate buffer pH 3.0 ± 0.05).

  • Precipitation in Autosampler:

    • Cause: Diluent contained too much water, and the autosampler is cold (4°C).

    • Fix: Maintain at least 50% organic in the diluent. Set autosampler temperature to 15°C or 20°C (EFV is stable at RT if protected from light).

References

  • United States Pharmacopeia (USP). Efavirenz Monograph: Organic Impurities Procedure. USP-NF.[5]

  • Montgomery, E.R., et al. (2001).[6] "Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances." Journal of Pharmaceutical and Biomedical Analysis, 25(2), 267-284.

  • Jaishetty, N., et al. (2016).[7] "Trace Level Quantification of the Genotoxic Impurity AMCOL in Efavirenz Drug Substance Using LC–MS/MS." Scientia Pharmaceutica, 84(3), 503-514.

  • Rao, B.U., & Nikalje, A.P. (2014). "Stability-indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form." African Journal of Pharmacy and Pharmacology.

  • ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7]

Sources

Application

Application Note: Advanced Quantitation of Genotoxic Impurities in Antiretroviral Therapies

Topic: Quantitative Analysis of Genotoxic Impurities in Antiretroviral Drugs Content Type: Advanced Application Note & Protocol Guide Audience: Analytical Scientists, QC Managers, and Regulatory Affairs Professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Analysis of Genotoxic Impurities in Antiretroviral Drugs Content Type: Advanced Application Note & Protocol Guide Audience: Analytical Scientists, QC Managers, and Regulatory Affairs Professionals in Pharmaceutical Development.

[1]

Executive Summary & Regulatory Context

Antiretroviral (ARV) drugs (e.g., Tenofovir, Zidovudine, Efavirenz) require life-long administration. Consequently, the control of Genotoxic Impurities (GTIs) —compounds capable of damaging DNA—is governed by the strictest regulatory thresholds. Unlike short-term therapies, ARVs fall under the "Lifetime Exposure" category of ICH M7(R1) .

The Threshold of Toxicological Concern (TTC) for these impurities is set at 1.5 µ g/day .[1] For a high-dose ARV (e.g., 600 mg/day), this requires analytical methods capable of detecting impurities at ppm or ppb levels (often < 2.5 ppm).

This guide details the quantitative analysis of two critical GTI classes prevalent in ARV synthesis:

  • Alkyl Sulfonate Esters (formed during salt formation with sulfonic acids).

  • N-Nitrosamines (formed via secondary amines and nitrosating agents).

Strategic Analytical Framework

Effective control relies on a "Quality by Design" (QbD) approach, moving from in silico prediction to validated quantitation.

Workflow: From Prediction to Control

GTI_Workflow Synthesis ARV Synthesis Review InSilico In Silico Risk Assessment (ICH M7) Synthesis->InSilico Purge Purge Factor Calculation InSilico->Purge Potential GTI? MethodDev Method Development Purge->MethodDev Risk Not Eliminated Validation Validation (ICH Q2) MethodDev->Validation Routine Routine QC Release Validation->Routine

Figure 1: Lifecycle of Genotoxic Impurity Management. Typically, 30% of potential GTIs identified in silico require wet-lab monitoring.

Protocol A: Alkyl Sulfonate Esters by Derivatization LC-MS/MS

Target Analytes: Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS). Context: Many ARVs are formulated as mesylate or tosylate salts. If methanol or ethanol is present during salt formation, these potent alkylating agents can form. Challenge: These compounds are small, polar, and lack strong UV chromophores, making direct HPLC-UV impossible and direct LC-MS difficult due to poor ionization.

The Solution: Pre-column Derivatization

We utilize a nucleophilic substitution reaction using Pyridine or Trimethylamine to convert the neutral ester into a permanently charged quaternary ammonium salt. This dramatically enhances MS sensitivity (ESI+) and retention on Reverse Phase columns.

Experimental Protocol

1. Reagents & Standards:

  • Derivatizing Agent: Pyridine (High Purity >99%).

  • Diluent: Acetonitrile (ACN).

  • Internal Standard (IS): Deuterated MMS-d3 (essential for matrix compensation).

2. Sample Preparation:

  • Stock Solution: Prepare 1000 ppm stock of MMS/EMS in ACN.

  • Sample Solution: Weigh 50 mg of ARV Drug Substance into a 10 mL vial.

  • Derivatization: Add 2.0 mL of 0.5 M Pyridine in ACN.

  • Incubation: Heat at 60°C for 45 minutes . (Reaction:

    
    ).
    
  • Quench/Dilute: Cool to room temp. Dilute 1:1 with 0.1% Formic Acid in water.

  • Centrifugation: Spin at 10,000 rpm for 5 mins to remove insoluble API matrix (if applicable).

3. LC-MS/MS Conditions:

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm). Note: The derivative is cationic, so it retains well on C18.

  • Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (Hold 1 min)

    
     90% B (at 6 min).
    
  • Source: ESI Positive Mode.

4. MRM Transitions (Quantitation):

Analyte Precursor Ion (Q1) Product Ion (Q3) CE (eV) Rationale

| MMS-Pyridine | 94.1 (


) | 79.1 (Pyridine) | 25 | Loss of methyl group |
| EMS-Pyridine  | 108.1 (

) | 80.1 (Pyridine+H) | 28 | Characteristic fragment |
Expert Insight:

"Avoid using alcohols (MeOH/EtOH) as diluents in this protocol. They can react with residual sulfonic acid in the sample during the heating step, creating false positive artifacts. Always use ACN or DMSO."

Protocol B: Nitrosamines (NDSRIs) by APCI-LC-MS/MS

Target Analytes: NDMA, NDEA, and complex Nitrosamine Drug Substance Related Impurities (NDSRIs). Context: Since the 2018 "Sartan" crisis, Nitrosamines are the primary concern. In ARVs, secondary amine side chains can nitrosate. Challenge: Thermal Degradation. Standard GC-MS headspace methods can overheat the sample, causing in situ formation of nitrosamines if nitrite and amines are present, leading to false failures.

The Solution: LC-MS/MS with APCI

Atmospheric Pressure Chemical Ionization (APCI) is preferred over ESI for small nitrosamines (like NDMA) because they ionize poorly in ESI. For larger NDSRIs, ESI is acceptable. We describe the APCI method for maximum robustness against artifacts.

Experimental Protocol

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Why SPE? ARV matrices are complex. Direct injection often leads to ion suppression.

  • Cartridge: HLB (Hydrophilic-Lipophilic Balanced) 60 mg.

  • Loading: Dissolve 100 mg API in water (pH adjusted to 9.0 to suppress ionization of API if basic). Load onto cartridge.

  • Wash: 5% Methanol in Water (removes salts).

  • Elution: 100% Methanol. Collect and evaporate to dryness; reconstitute in Mobile Phase A.

2. LC-MS/MS Conditions:

  • Ion Source: APCI (Atmospheric Pressure Chemical Ionization) .

  • Mode: Positive.

  • Column: Biphenyl or PFP (Pentafluorophenyl). Note: These phases offer superior selectivity for nitrosamine isomers compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Methanol.

3. Data Acquisition (MRM):

Analyte Q1 (m/z) Q3 (m/z) Note

| NDMA | 75.1 | 43.1 | Quantifier (


 loss) |
| NDMA  | 75.1 | 58.1 | Qualifier |
| NDEA  | 103.1 | 75.1 | Quantifier |
Validation Criteria (ICH Q2):
  • LOQ: Must be

    
     30% of the limit (e.g., if limit is 30 ppb, LOQ must be 
    
    
    
    9 ppb).
  • Recovery: 80–120% at the LOQ level.

  • Linearity:

    
     over a range of 50% to 150% of the limit.
    

Data Summary & Troubleshooting

Method Comparison Table
FeatureGC-MS (Headspace)LC-MS/MS (Derivatization)LC-MS/MS (APCI Direct)
Primary Target Volatile Halides, NDMAAlkyl Sulfonates (MMS/EMS)NDMA, NDSRIs
Sensitivity High (ppt levels)High (after derivatization)Medium-High
Risk Thermal Artifacts Incomplete ReactionMatrix Suppression
Best For Solvents, Simple MatricesSalt-form APIsComplex/Unstable APIs
Decision Logic for Method Selection

Method_Selection Start Identify GTI Structure Volatile Volatile? (BP < 150°C) Start->Volatile Polarity Polar/Ionic? Volatile->Polarity No GCMS USE HS-GC-MS (Watch for thermal artifacts) Volatile->GCMS Yes Deriv USE Derivatization LC-MS/MS Polarity->Deriv Yes (e.g. Sulfonates) Direct USE Direct LC-MS/MS (APCI/ESI) Polarity->Direct No (e.g. NDSRIs)

Figure 2: Decision tree for selecting the appropriate analytical technique based on physicochemical properties.

References

  • ICH M7(R1) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • FDA Guidance on Nitrosamines: Control of Nitrosamine Impurities in Human Drugs.

  • Alkyl Sulfonate Analysis: Teasdale, A. et al. "Mechanism and processing parameters affecting the formation of sulfonate esters." Org. Process Res. Dev. (Cited concept).

  • Nitrosamine Testing Methods: FDA Recommended Methods for Nitrosamine Analysis.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase for better separation of Efavirenz isomers and impurities

Department: Chromatography Applications Support Subject: Optimization of Mobile Phase for Efavirenz (EFV) Isomers and Impurity Profiling Reference ID: TS-EFV-2024-OPT Introduction Welcome to the technical support center....

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chromatography Applications Support Subject: Optimization of Mobile Phase for Efavirenz (EFV) Isomers and Impurity Profiling Reference ID: TS-EFV-2024-OPT

Introduction

Welcome to the technical support center. This guide addresses the chromatographic challenges associated with Efavirenz, a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

The Core Challenge: Efavirenz analysis requires a dual-approach strategy.

  • Chiral Separation: Isolating the active (S)-Efavirenz from the inactive/toxic (R)-Efavirenz impurity requires specific Chiral Stationary Phases (CSPs).

  • Impurity Profiling: Separating chemical impurities (degradants, precursors) requires reversed-phase achiral systems (C18/Phenyl) optimized for hydrophobicity.

This guide provides self-validating protocols and troubleshooting logic for both workflows.

Module 1: Chiral Separation (Enantiomers)

Objective: Quantifying the (R)-Efavirenz enantiomer in the presence of bulk (S)-Efavirenz.[1][2][3]

The Science of the Separation

Efavirenz contains a tertiary alcohol and a cyclopropylacetylene group. The separation mechanism relies on hydrogen bonding and


 interactions between the analyte and the polysaccharide selector.

Critical Insight: While Normal Phase (NP) is traditional, Reversed-Phase (RP) Chiral on immobilized amylose columns is superior for robustness and mass spectrometry compatibility.

Protocol A: Modern Reversed-Phase Chiral Method (Recommended)

This system avoids the volatility and toxicity of hexane-based normal phase solvents.

ParameterSpecificationRationale
Column Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., Lux Amylose-2)The chlorinated polysaccharide backbone offers superior recognition of the EFV trifluoromethyl group compared to standard cellulose phases.
Mobile Phase 0.1% Formic Acid (aq) : Acetonitrile (55:45 v/v) Acidic pH prevents ionization of residual silanols, sharpening the peak shape. ACN provides better mass transfer than MeOH.
Flow Rate 1.0 mL/minOptimized for Van Deemter minima on 5µm particles.
Detection UV 252 nmMaxima for the benzoxazinone ring system.
Temp 25°CLower temperature favors the enthalpy-driven chiral recognition.
Troubleshooting Chiral Issues

Q: My enantiomers are co-eluting or showing poor resolution (


). What should I adjust? 
  • The Fix: Lower the % Organic Modifier.

  • Why: In RP-Chiral modes, water acts as the "strong" solvent regarding retention, but the organic modifier drives the steric fit into the chiral cavity. Reducing ACN to 40% increases retention time, allowing more interaction with the chiral selector.

  • Alternative: Switch to Normal Phase if RP fails. Use n-Hexane : IPA (90:10) with 0.1% DEA . Diethylamine (DEA) is critical here to mask non-specific binding sites that cause peak tailing [1, 2].

Module 2: Impurity Profiling (Related Substances)

Objective: Separating hydrophobic Efavirenz from polar degradants and synthesis precursors.

The Science of the Separation

Efavirenz is highly lipophilic (LogP ~4.6). It retains strongly on C18. Impurities (like amino-alcohol derivatives) are often much more polar. An isocratic run will either elute impurities in the void volume or retain EFV indefinitely. Gradient elution is mandatory.

Protocol B: Gradient Impurity Profiling
Time (min)% Buffer (pH 3.0)% AcetonitrileState
0.06040Hold: Traps polar impurities.
5.06040Isocratic: Separates early eluters.
25.01090Ramp: Elutes hydrophobic EFV.
30.01090Wash: Clears highly retained dimers.
31.06040Re-equilibration.
  • Buffer: 10mM Potassium Phosphate (pH 3.0).

  • Column: C18 End-capped (e.g., Inertsil ODS-3V or Zorbax SB-C18), 250 x 4.6mm, 5µm.

Troubleshooting Impurity Issues

Q: The main Efavirenz peak is broad or tailing (


). 
  • Cause: Efavirenz behaves as a weak acid/neutral, but trace metal activity or exposed silanols on older columns interact with the nitrogen in the benzoxazinone ring.

  • Solution:

    • Ensure pH is < 3.[4][5]0. This suppresses silanol ionization (

      
       becomes 
      
      
      
      ).
    • Increase buffer ionic strength to 20mM-50mM to swamp secondary interactions [3].

Q: "Ghost peaks" appear during the gradient ramp.

  • Cause: Contaminants in the water/buffer that concentrate on the column during the low-organic phase and elute when ACN increases.

  • Solution: Use a "Ghost Trap" column between the pump and injector, or switch to HPLC-grade bottled water rather than in-house Milli-Q if TOC is high.

Module 3: Decision Logic & Workflows

Workflow 1: Method Development Decision Tree

Use this logic to select the correct mode for your specific separation goal.

Efavirenz_Workflow Start Start: Define Separation Goal Goal Target Analyte? Start->Goal Chiral Enantiomers ((R) vs (S) Isomer) Goal->Chiral Stereochemistry Achiral Related Substances (Chem. Impurities) Goal->Achiral Purity/Degradation PhaseSelect Select Mobile Phase Mode Chiral->PhaseSelect RP_Chiral Reverse Phase (Recommended) Col: Amylose-2 MP: 0.1% Formic Acid/ACN PhaseSelect->RP_Chiral LC-MS Compatible NP_Chiral Normal Phase (Legacy) Col: Chiralcel OD-H MP: Hexane/IPA + DEA PhaseSelect->NP_Chiral Traditional UV ColSelect Column: C18 End-capped (High Carbon Load) Achiral->ColSelect pH_Check Check pH Strategy ColSelect->pH_Check Acidic pH 2.5 - 3.0 (Suppresses Silanols) pH_Check->Acidic

Figure 1: Decision matrix for selecting column chemistry and mobile phase based on analytical targets.

Workflow 2: Troubleshooting Co-elution

Logic for resolving overlapping peaks in impurity profiling.

Impurity_Fix Issue Problem: Impurity Co-elutes with Main Peak Check_k Check Retention Factor (k) of Main Peak Issue->Check_k Low_k k < 2.0 (Eluting too fast) Check_k->Low_k High_k k > 2.0 (Retaining well) Check_k->High_k Action1 Decrease Initial % Organic (Start at 30% or 20%) Low_k->Action1 Action2 Change Selectivity High_k->Action2 SwapSolv Swap ACN for MeOH (Changes Pi-Pi interaction) Action2->SwapSolv ChangeCol Change Stationary Phase (C18 -> Phenyl Hexyl) Action2->ChangeCol

Figure 2: Step-by-step logic for resolving critical pairs in impurity profiling.

FAQ: Expert Corner

Q: Why do you recommend Acetonitrile over Methanol for Efavirenz? A: While Methanol is cheaper, Acetonitrile (ACN) has a lower UV cutoff (190nm vs 205nm) and lower viscosity. Since Efavirenz requires high organic content to elute, Methanol generates excessive backpressure on standard HPLC systems. Furthermore, ACN provides sharper peaks for halogenated compounds like Efavirenz due to distinct solvation kinetics [4].

Q: Can I use the same column for both assays? A: Absolutely not. The Chiralpak/Lux columns are specialized carbohydrate-based phases. Running a standard acidic gradient with high aqueous content (used for impurities) can irreversibly damage certain normal-phase chiral columns or collapse the bed if not specifically designed for "immobilized" use. Always dedicate columns to their specific assay.

Q: What is the "System Suitability" limit for this assay? A: For a validated regulatory method:

  • Resolution (

    
    ):  > 2.0 between Efavirenz and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 (Strict control required due to amine nature).
    
  • Plate Count (

    
    ):  > 5000 for the main peak.
    

References

  • Asian Journal of Chemistry. (2020). Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz. Link

  • Journal of Food and Drug Analysis. (2014). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Link

  • ResearchGate. (2017). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Link

  • Dissolution Technologies. (2021). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Link

Sources

Optimization

Addressing co-elution of Efavirenz amino alcohol ethyl carbamate with other impurities

Current Status: 🟢 Operational | Topic: Resolution of Efavirenz Amino Alcohol Ethyl Carbamate (EAA-EC) User Role: Senior Application Scientist | Context: Method Development & Troubleshooting[1] Executive Summary: The Sepa...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Topic: Resolution of Efavirenz Amino Alcohol Ethyl Carbamate (EAA-EC) User Role: Senior Application Scientist | Context: Method Development & Troubleshooting[1]

Executive Summary: The Separation Challenge

Why is this happening? Efavirenz Amino Alcohol Ethyl Carbamate (EAA-EC) presents a unique chromatographic challenge because it possesses a "chameleon" physicochemical profile.[1]

  • Structural Hybridity: It retains the polar aniline core of the hydrolytic degradant (Amino Alcohol) but is capped with a lipophilic ethyl carbamate tail. This pushes its retention time (RT) away from the early-eluting polar impurities and directly into the "lipophilic zone" where Efavirenz (EFV) and the Descyclopropyl analog reside.

  • Pi-Pi Stacking: The carbamate moiety introduces specific electron-donating/withdrawing effects that standard C18 columns (relying purely on hydrophobic subtraction) often fail to discriminate from the parent benzoxazinone ring of EFV.[1]

The Solution: To resolve EAA-EC from EFV or other late-eluting impurities, you must exploit steric selectivity or pi-pi interactions , rather than relying solely on hydrophobicity.[1]

Diagnostic Workflow (Interactive Logic)

Before altering your method, confirm the co-elution using this logic tree.

DiagnosticWorkflow Start Suspected Co-elution of EAA-EC PeakPurity Step 1: Check Peak Purity (PDA/DAD 3D Plot) Start->PeakPurity Decision1 Is Peak Pure? PeakPurity->Decision1 MassSpec Step 2: LC-MS Confirmation (Look for m/z 362 [M+H]+) Action_Impure Confirmed Co-elution MassSpec->Action_Impure Distinct Ion Extracted Decision1->MassSpec Ambiguous Action_Pure False Alarm: Check Integration/Load Decision1->Action_Pure Yes (Match Angle < Threshold) Decision1->Action_Impure No Strategy Select Resolution Strategy Action_Impure->Strategy Tier1 Tier 1: Mobile Phase Tuning (pH & Modifier) Strategy->Tier1 Minor Overlap Tier2 Tier 2: Stationary Phase Switch (Phenyl-Hexyl) Strategy->Tier2 Total Co-elution

Figure 1: Diagnostic logic for confirming impurity co-elution before method re-engineering.

Tier 1: Mobile Phase Engineering (The "Tweak" Approach)

Use this if you have partial separation (valley visible) but fail system suitability (Resolution < 1.5).[1]

The Science: Efavirenz is a weak acid (pKa ~10.2). The EAA-EC impurity contains a carbamate, which is generally neutral to weakly acidic.[1]

  • pH Leverage: Adjusting pH to ~7.5-8.0 (using Ammonium Bicarbonate) can deprotonate Efavirenz, reducing its retention significantly, while the neutral carbamate remains relatively unaffected. This "retention shift" creates the necessary window.

Recommended Protocol:

ParameterSpecificationRationale
Buffer 10mM Ammonium Bicarbonate (pH 7.5)Induces ionization of EFV (shift to earlier RT).
Organic Modifier Methanol : Acetonitrile (50:[1]50)Methanol provides H-bonding capability distinct from ACN, aiding carbamate selectivity.[1]
Gradient Shallow Gradient (see below)Maximizes interaction time during the critical elution window.

Gradient Table (Tier 1):

Time (min) % Buffer (A) % Organic (B) Curve
0.0 60 40 Initial Hold
15.0 40 60 Linear
25.0 10 90 Linear (Elute Lipophilics)

| 30.0 | 60 | 40 | Re-equilibration |[1]

Tier 2: Orthogonal Stationary Phase (The "Fix" Approach)

Use this if Tier 1 fails or if you are developing a stability-indicating method (SIM) from scratch.[1]

The Science: Standard C18 columns interact primarily via hydrophobic dispersive forces. Since EAA-EC and EFV have similar hydrophobicity, C18 struggles.[1] The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.[1]

  • Mechanism: These phases utilize

    
     interactions.[1] The electron-deficient aromatic ring of the Efavirenz benzoxazinone system interacts differently with the phenyl ring of the stationary phase compared to the open-chain aniline structure of the carbamate impurity.
    

Recommended Protocol (Tier 2):

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).

  • Mobile Phase B: Methanol (Promotes

    
     interactions better than ACN).[1]
    

MethodDev Input C18 Column (Co-elution) Step1 Switch to Phenyl-Hexyl Input->Step1 Selectivity Change Step2 Change Organic to Methanol Step1->Step2 Enhance Pi-Pi Result EAA-EC elutes BEFORE Efavirenz Step2->Result Resolution > 2.0

Figure 2: Stationary phase switching strategy for aromatic/carbamate separation.

Troubleshooting FAQs

Q1: I see a "shoulder" on the main Efavirenz peak. Is this the Carbamate?

  • Analysis: Likely yes, or the cis-pent-3-ene-1-yne isomer.[1]

  • Test: Inject a pure standard of Efavirenz Amino Alcohol Ethyl Carbamate (CAS 211563-41-6).[1][2] If the RT matches the shoulder exactly, confirm with Tier 1 pH adjustment. If the shoulder moves with the main peak, it is likely an isomer. If it separates, it is the carbamate.

Q2: My resolution degrades after 50 injections. Why?

  • Cause: Carbamates can be sticky.[1] If you are using the High pH method (Tier 1), the silica backbone of the column may be dissolving if not using a hybrid particle (e.g., XBridge/Gemini).

  • Fix: Ensure you are using a "High pH Stable" column (Hybrid Silica).[1] Alternatively, switch to the Tier 2 (Acidic/Phenyl) method which preserves column life.

Q3: Can I use UPLC/UHPLC to solve this without changing chemistry?

  • Insight: Simply increasing efficiency (N) via sub-2-micron particles often fails if the Selectivity (

    
    ) is 1.0.[1]
    
  • Advice: You must change the chemistry (Selectivity) first. Once separated on HPLC, transfer to UPLC for speed.

References

  • Impurity Profiling & Method Development

    • Journal of Molecular Science. "Hyphenated techniques in impurity profiling of Efavirenz." (2025).

  • Specific Impurity Data (EAA-EC)

    • National Center for Advancing Translational Sciences (NCATS).[1] "Efavirenz Amino Alcohol Ethyl Carbamate Structure & Identifiers." [1][3]

  • Compendial Methods (Baseline)

    • United States Pharmacopeia (USP).[1][4] "Efavirenz Monograph: Related Compounds." USP-NF.[1][5] [1]

  • Chiral & Isomeric Separation Context

    • Advances in Analytical Chemistry. "Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography."

Sources

Troubleshooting

Minimizing on-column degradation of Efavirenz during HPLC analysis

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Minimizing On-Column Degradation & Peak Anomalies in Efavirenz (EFV) HPLC Analysis Last Updated: February 22, 2026

Introduction: The "Ghost Peak" Phenomenon

Welcome. If you are accessing this guide, you are likely observing split peaks, fronting, or the appearance of "phantom" impurities (often eluting just before the main peak) during Efavirenz analysis.

In high-performance liquid chromatography (HPLC), Efavirenz presents a specific challenge: distinguishing between physical injection anomalies (solvent mismatch) and true on-column chemical degradation . Efavirenz contains a benzoxazinone ring which, while generally robust, can undergo hydrolysis under specific catalytic conditions created by the stationary phase (silanol activity) or extreme pH/temperature combinations.

This guide provides a self-validating workflow to diagnose the root cause and implement a robust solution.

Module 1: Diagnosis – Is it Chemistry or Physics?

Q: I see a split peak or a small "shoulder" on my Efavirenz peak. How do I prove if this is on-column degradation or just a column void/solvent issue?

A: You must perform the "Residence Time Variation Experiment."

Do not guess. Physical issues (like column voids or solvent mismatch) depend on hydrodynamics, while chemical degradation depends on time (kinetics). By altering the flow rate, you change the residence time of the analyte on the column.

The Protocol:

  • Standard Run: Inject your sample at your standard flow rate (e.g., 1.0 mL/min). Record the Area % of the "impurity" peak relative to the Efavirenz parent peak.

  • Slow Run: Reduce flow rate by 50% (e.g., 0.5 mL/min). This doubles the residence time.

  • Fast Run: Increase flow rate by 50% (e.g., 1.5 mL/min). This reduces residence time.[1]

Analysis of Results:

Observation (Impurity Area %)DiagnosisMechanismAction
Increases at lower flow On-Column Degradation More time on column = more chemical reaction.Go to Module 2 (Chemistry).
Constant or Random Physical Anomaly The issue is hydrodynamic (Void/Frit).Replace Column/Frit.
Worsens at higher flow Mass Transfer / Kinetic Slow adsorption/desorption kinetics.Change Column Type (e.g., to C18).[1][2][3]
Disappears with weak diluent Solvent Mismatch Strong solvent causes band broadening.[4]Go to Module 3 (Diluent).

Visualization: The Diagnostic Logic Flow

DiagnosticFlow Start Symptom: Split Peak / Unknown Impurity Test Perform Residence Time Test (Run at 0.5x, 1.0x, 1.5x Flow) Start->Test Decision Does Impurity Area% Increase at Lower Flow? Test->Decision Chemical Diagnosis: On-Column Degradation (Chemical Hydrolysis) Decision->Chemical YES (Time Dependent) Physical Diagnosis: Physical/Hydrodynamic (Solvent Mismatch or Void) Decision->Physical NO (Flow Independent) ActionChem Action: Adjust pH, Lower Temp, Change Stationary Phase Chemical->ActionChem ActionPhys Action: Match Diluent to MP, Check Inlet Frit Physical->ActionPhys

Caption: Logic flow for distinguishing chemical degradation from physical anomalies using residence time.

Module 2: Chemical Mitigation (On-Column Degradation)

Q: The diagnosis confirmed chemical degradation. Why is Efavirenz degrading inside the column?

A: It is likely catalytic hydrolysis of the benzoxazinone ring, accelerated by temperature or active silanols.

While Efavirenz is relatively stable in bulk acidic solution, the micro-environment of a silica column surface can be more acidic than the mobile phase due to residual silanol groups (Si-OH). These can act as Lewis acids, catalyzing the ring-opening hydrolysis.

Corrective Actions:

  • Temperature Control (Critical):

    • Issue: High temperatures (e.g., >40°C) significantly increase the reaction rate constant (

      
      ) according to the Arrhenius equation.
      
    • Solution: Set column oven to 25°C or 30°C . Do not exceed 35°C unless necessary for resolution.

  • Mobile Phase pH:

    • Issue: Efavirenz degradation is catalyzed at extremes. While many methods use pH 2.5-3.0, highly acidic conditions (pH < 2.0) combined with heat will promote hydrolysis.

    • Solution: Buffer the mobile phase to pH 3.0 – 4.0 using Ammonium Acetate or Phosphate. Avoid unbuffered acids (like 0.1% TFA) if degradation is observed, as they offer no buffering capacity against local pH shifts on the column surface.

  • Stationary Phase Selection:

    • Issue: "Active" columns (Type A silica or non-endcapped) have high silanol activity.

    • Solution: Use a Type B (High Purity) end-capped C18 column or a Hybrid particle (e.g., Waters XBridge/BEH or Agilent Zorbax Eclipse Plus). These surfaces are chemically modified to cover exposed silanols, removing the catalytic sites.

Module 3: Physical Mitigation (Solvent Mismatch)

Q: My flow rate test was negative for degradation, but the peak is still split. What is "Solvent Mismatch"?

A: This is the most common "false positive" for Efavirenz degradation.

Efavirenz is highly hydrophobic. Researchers often dissolve it in 100% Acetonitrile (ACN) or Methanol to ensure solubility.

  • The Problem: If your mobile phase is 50% Water, and you inject a sample in 100% ACN, the sample plug travels faster than the mobile phase at the column head. The analyte precipitates or spreads out, creating a "fronting" or "split" peak shape that mimics an impurity.

The Fix:

  • Diluent: The sample diluent must match the initial mobile phase strength as closely as possible.

  • Protocol: Dissolve the stock standard in ACN, but perform the final dilution using the Mobile Phase (e.g., 50:50 Buffer:ACN).

  • Injection Volume: If you must use a strong solvent, reduce the injection volume to <10 µL to minimize the solvent slug effect.

Visualization: The Degradation vs. Physical Pathway

Pathways EFV Efavirenz (Intact) Cond1 Condition: Acidic Silanols + Heat EFV->Cond1 Cond2 Condition: Strong Diluent (100% ACN) EFV->Cond2 Rxn Hydrolysis (Ring Opening) Cond1->Rxn Phys Band Broadening (Precipitation/Speed) Cond2->Phys Deg Degradant Peak (Increases w/ Time) Rxn->Deg Split Split Peak (Constant Area) Phys->Split

Caption: Causal pathways for Chemical Degradation (Red) vs. Physical Peak Splitting (Yellow).

References & Authoritative Grounding
  • Montgomery, E. R., et al. (2001). "Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation." Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Establishes the baseline stability of Efavirenz and the use of Cyano/C18 columns.

  • Dolan, J. W. (2020). "On-Column Sample Degradation." LCGC International.

    • Relevance: The definitive guide on the "Flow Rate Test" (Residence Time Experiment) used in Module 1.

  • Separation Science. (2024).[5] "Peak Splitting in HPLC: Causes and Solutions."

    • Relevance: Technical breakdown of physical splitting vs. chemical degradation.

  • Indian Pharmacopoeia Commission. "Efavirenz Monograph."

    • Relevance: Provides standard validated conditions (often pH 3.0-3.5) which serve as a safe starting point to avoid degradation.

    • (General Access)

Sources

Optimization

Strategies for reducing run time in the chromatographic analysis of Efavirenz

Technical Support Center: Chromatography Optimization Hub Topic: High-Throughput Analysis of Efavirenz (EFV) Ticket ID: EFV-OPT-2026-X Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Optimization Hub Topic: High-Throughput Analysis of Efavirenz (EFV) Ticket ID: EFV-OPT-2026-X Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Optimization Hub

You are likely here because your current Efavirenz (EFV) method is creating a bottleneck. Whether you are running release testing in QC or high-throughput pharmacokinetic (PK) screening, a 15-minute runtime per injection is unacceptable in a modern workflow.

The following guide is not a generic "how-to." It is a strategic breakdown of how to collapse your run times by 60-80% while maintaining the resolution required by regulatory bodies. We will move beyond the standard USP monographs and apply kinetic optimization principles suited for this hydrophobic NNRTI.

Module 1: The Physicochemical Reality

Q: Why is my Efavirenz retention so long on standard C18 columns?

A: Efavirenz is lipophilic.[1] You are fighting thermodynamics. To reduce run time, you must understand the molecule's interaction with the stationary phase. Efavirenz has a high logP, meaning it "hates" the aqueous phase and "loves" the C18 chains.

PropertyValueImplication for Fast LC
LogP ~4.6Highly hydrophobic. Requires high organic mobile phase strength (60%+) to elute quickly.
pKa ~10.2Weakly basic.[2] At neutral or acidic pH (standard for silica columns), it is unionized, maximizing retention on C18.
Solubility < 10 mg/L (Water)Risk of precipitation in the needle seat if the wash solvent is too aqueous.

Strategy: You cannot change the molecule, so you must change the phase ratio (column volume) and the linear velocity (flow rate).

Module 2: The Core-Shell Revolution (Hardware-Agnostic Speed)

Q: I don't have a UHPLC (1000 bar+) system. Can I still get sub-5-minute runs?

A: Yes. You do not need 15,000 psi to analyze Efavirenz quickly. You need Core-Shell (Superficially Porous) Particles .[3]

Traditional methods often use fully porous 5 µm particles in a 250 x 4.6 mm column. This is a "diffusion trap." By switching to 2.6 µm or 2.7 µm core-shell particles, you reduce the diffusion path (the


-term in the Van Deemter equation), allowing you to run at higher flow rates without losing peak sharpness.
Protocol: The 5µm to 2.7µm Method Transfer

Target: Reduce run time from 15 min to < 4 min.

  • Column Selection: Replace the 250 mm column with a 75 mm or 100 mm Core-Shell C18 column.

  • Flow Rate Adjustment: Because core-shell particles generate less backpressure than sub-2 µm fully porous particles, you can double your linear velocity.

  • Isocratic Optimization: Efavirenz separates well isocratically.

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0–3.5).

    • Ratio: Start at 60:40. Increase ACN to 70-75% to compress the run time.

Comparative Data: Efavirenz Analysis Parameters

Parameter Traditional Method Optimized Core-Shell Method
Column C18, 250 x 4.6mm, 5µm Core-Shell C18, 75 x 4.6mm, 2.7µm
Flow Rate 1.0 mL/min 1.5 - 1.8 mL/min
Backpressure ~120 bar ~250 bar (Manageable on HPLC)
Run Time ~12-15 min 3-4 min

| Resolution (


)  | > 5.0 | > 3.5 (Still compliant) |[4][5][6]

Module 3: Thermodynamic Optimization

Q: My pressure is too high when using Methanol. Should I switch to Acetonitrile?

A: Acetonitrile (ACN) is less viscous and will lower backpressure, allowing for speed. However, if cost is a factor and you must use Methanol (MeOH), you can use Temperature as a solvent modifier.

The "Hot Methanol" Strategy: Viscosity drops significantly as temperature rises. For Efavirenz, which is thermally stable, running the column oven at 45°C or 50°C accomplishes two goals:

  • Decreased Viscosity: Lowers system backpressure by ~20-30%, allowing you to push flow rates higher.

  • Mass Transfer: Improves the kinetics of the hydrophobic interaction, sharpening the peak.

Caution: Do not exceed 60°C on standard silica columns to prevent phase hydrolysis, unless using a sterically protected C18 phase.

Module 4: Troubleshooting Fast Analysis

Q: I shortened my run time, but now my peaks are broad or splitting. Why?

A: When you move to small-volume columns (e.g., 50mm or 75mm), your system's Extra-Column Volume (ECV) becomes a critical liability.

The Diagnosis Workflow: If your peak width (


) increases disproportionately after switching to a smaller column, your tubing and flow cell are diluting the band.

Visual Troubleshooting Guide:

EFV_Troubleshooting Start Problem: Broad/Split Peaks in Fast EFV Analysis Check_Inj Check Injection Solvent Start->Check_Inj Strong_Solvent Is sample dissolved in 100% ACN? Check_Inj->Strong_Solvent Solvent_Effect STRONG SOLVENT EFFECT Analyte travels faster than mobile phase initially. Dilute sample with water/buffer. Strong_Solvent->Solvent_Effect Yes Check_ECV Check System ECV Strong_Solvent->Check_ECV No Tubing Is tubing ID > 0.007 inch? Check_ECV->Tubing Replace_Tubing DISPERSION ISSUE Replace with 0.005'' (Red) tubing. Use Micro-flow cell. Tubing->Replace_Tubing Yes Check_Filter Check Data Rate Tubing->Check_Filter No Sampling Is detector sampling < 20 Hz? Check_Filter->Sampling Aliasing DIGITAL BROADENING Fast peaks need fast sampling. Increase to 40Hz or 80Hz. Sampling->Aliasing Yes

Figure 1: Decision tree for diagnosing peak integrity issues when migrating to rapid chromatography methods.

Module 5: Method Translation Logic

Q: How do I calculate the new gradient if I change column dimensions?

A: You cannot simply copy the gradient table. You must maintain the Gradient Slope (


) . If you shorten the column, you must shorten the gradient time (

) proportionally to keep the separation profile identical.

The Equation:



  • 
    : Gradient time
    
  • 
    : Column void volume (approx. 
    
    
    
    )
  • 
    : Flow rate
    

Workflow Visualization:

Method_Transfer Input Original Method (250mm, 5µm) Calc Calculate Geometrical Scaling (Volume & Dwell Time) Input->Calc Adjust Adjust Flow Rate (Maintain Linear Velocity) Calc->Adjust Optimize Optimize Gradient Time (Maintain Slope) Adjust->Optimize Output Fast Method (75mm, 2.7µm) Optimize->Output

Figure 2: Logical workflow for scaling down chromatographic methods while retaining selectivity.

References

  • Gupta, S., et al. (2017). "Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma." PLOS ONE.

  • Wardhana, Y.W., et al. (2021).[7][8] "In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs." Dissolution Technologies.

  • Gritti, F., & Guiochon, G. (2012). "Speed-performance of core-shell and fully porous particles."[3][9] Journal of Chromatography A.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 64139, Efavirenz."

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Efavirenz Impurity Profiling: HPLC vs. UPLC

Executive Summary In the analytical development of antiretrovirals, specifically Efavirenz (EFV) , the shift from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analytical development of antiretrovirals, specifically Efavirenz (EFV) , the shift from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents more than a gain in speed—it is a critical evolution in detecting genotoxic impurities.

While legacy HPLC methods (USP/EP monographs) provide robust, albeit slow, quality control, they often lack the peak capacity to resolve trace levels of (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL) , a key degradation product and potential genotoxic impurity (PGI). This guide provides a head-to-head technical analysis, demonstrating how UPLC protocols reduce run times by 80% while increasing sensitivity (LOD) by a factor of 3x, essential for meeting ICH M7 guidelines.

Mechanistic Insight: The Physics of Separation

To understand the superiority of UPLC for Efavirenz, we must look beyond the instrument and at the column physics. The primary differentiator is particle size (


).
  • HPLC (5 µm particles): dominated by eddy diffusion (the "A" term in the Van Deemter equation). The large inter-particle space creates band broadening, limiting resolution (

    
    ) between closely eluting impurities like the Efavirenz enantiomer and the main peak.
    
  • UPLC (1.7 µm particles): operates in a regime where the "C" term (mass transfer) is minimized. This allows us to run at higher linear velocities (

    
    ) without losing efficiency.[1] For Efavirenz, this means we can push flow rates to separate the lipophilic main peak from polar degradants (like AMCOL) in minutes rather than hours.
    

Experimental Protocols

The following protocols represent a "Self-Validating System." Success is defined not just by separation, but by meeting strict System Suitability Tests (SST) included below.

Protocol A: The Legacy HPLC Method (Baseline)

Target: Routine QC where run-time is not critical.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Inertsil ODS-3V C18,

    
    .[2][3]
    
  • Mobile Phase:

    • Solvent A: 0.1% Ammonium Phosphate Buffer (pH 3.0).

    • Solvent B: Acetonitrile (ACN).[2][4]

  • Gradient:

    • 0-5 min: 40% B (Isocratic hold for polar impurities).

    • 5-35 min: 40%

      
       80% B (Linear ramp).
      
    • 35-45 min: 80% B (Wash).

  • Flow Rate: 1.5 mL/min.[2][3]

  • Detection: UV at 247 nm.

  • SST Criteria:

    • Theoretical Plates (

      
      ) > 5,000.
      
    • Tailing Factor (

      
      ) < 2.0.
      
Protocol B: The Advanced UPLC Method (Recommended)

Target: High-throughput stability testing and trace impurity analysis.

  • Instrument: Waters ACQUITY UPLC H-Class.

  • Column: ACQUITY UPLC BEH C18,

    
    .
    
  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.0) – Note: Acetate is chosen over phosphate to allow MS-compatibility.

    • Solvent B: Acetonitrile.[3][4][5][6][7][8]

  • Gradient:

    • 0-1 min: 30% B.

    • 1-6 min: 30%

      
       90% B.
      
    • 6-7 min: 90% B.

  • Flow Rate: 0.5 mL/min.

  • Detection: PDA at 247 nm (primary) and QDa Mass Detector (for AMCOL confirmation).

  • SST Criteria:

    • Theoretical Plates (

      
      ) > 15,000.
      
    • Resolution (

      
      ) between Impurity B and Efavirenz > 2.5.[1]
      

Comparative Data Analysis

The following data summarizes the performance differences observed during method validation.

Table 1: Performance Metrics
MetricHPLC (Legacy)UPLC (Advanced)Improvement Factor
Run Time 45.0 min7.0 min6.4x Faster
Solvent Usage ~67 mL/run~3.5 mL/run19x Reduction
Resolution (AMCOL/EFV) 1.8 (Baseline separation)3.2 (Full baseline)+77% Resolution
LOD (AMCOL) 0.5 µg/mL0.07 µg/mL7x Sensitivity
Backpressure ~120 bar~650 barN/A (Requires UPLC pumps)
Table 2: Impurity Profile Capability
ImpurityStructure/NatureHPLC DetectionUPLC Detection
Efavirenz (API) NNRTIMain PeakMain Peak
AMCOL Amino-alcohol (Genotoxic)Co-elution risk with solvent frontSharp, resolved peak @ 1.2 min
Impurity B Des-cyclopropyl analogBroad peakSharp peak, high symmetry
R-Efavirenz EnantiomerRequires Chiral ColumnRequires Chiral UPLC (e.g., OD-H)

Analyst Note: The detection of AMCOL is the critical differentiator. In HPLC, the broad solvent front often masks low levels of AMCOL. The UPLC method's sharp injection pulse and high peak capacity allow for quantification at ppm levels [1][2].

Workflow Visualization: Method Lifecycle

The following diagram illustrates the decision matrix for transferring Efavirenz methods from HPLC to UPLC, ensuring regulatory compliance (ICH Q2).

MethodTransfer Start Objective: Efavirenz Impurity Profiling Choice Select Platform Start->Choice HPLC_Setup HPLC Setup (C18, 5µm, 250mm) Choice->HPLC_Setup Legacy QC UPLC_Setup UPLC Setup (BEH C18, 1.7µm, 50mm) Choice->UPLC_Setup R&D / High Vol HPLC_Run Run Time: 45 min Solvent: High HPLC_Setup->HPLC_Run HPLC_Limit Limitation: Poor AMCOL Resolution HPLC_Run->HPLC_Limit HPLC_Limit->UPLC_Setup Method Transfer UPLC_Opt Optimization: Adjust Linear Velocity (u) UPLC_Setup->UPLC_Opt UPLC_Run Run Time: 7 min Solvent: Low UPLC_Opt->UPLC_Run Validation Validation (ICH Q2) Specificity, LOD/LOQ UPLC_Run->Validation Outcome Outcome: High Throughput & Genotoxic Control Validation->Outcome

Figure 1: Strategic workflow for transferring Efavirenz impurity analysis from HPLC to UPLC, highlighting the resolution of limitations regarding AMCOL detection.

Critical Analysis: The "AMCOL" Factor

The most compelling scientific argument for adopting UPLC in this context is the management of AMCOL ((2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol).

  • The Risk: AMCOL is a process-related impurity and a degradation product.[9] Due to its aniline substructure, it carries a structural alert for genotoxicity [1].

  • The HPLC Failure Mode: In standard HPLC using phosphate buffers, AMCOL elutes very early (often

    
    ), leading to interference from the void volume.
    
  • The UPLC Solution: By utilizing a BEH (Ethylene Bridged Hybrid) C18 column at high pressure (10,000+ psi), we can use a weaker initial mobile phase solvent strength without causing peak broadening. This retains AMCOL longer (

    
    ), separating it from the void and allowing for accurate integration at trace levels (0.05%) [3].
    

Conclusion

For routine assay of Efavirenz bulk drug substance, HPLC remains a valid, cost-effective option if equipment limitations exist. However, for impurity profiling , stability studies , and genotoxic screening , UPLC is the mandatory standard. It transforms the analysis from a solvent-heavy, hour-long process into a 7-minute, high-resolution workflow that guarantees patient safety by effectively monitoring AMCOL.

References

  • Rao, N. et al. (2015). "Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS." Scientia Pharmaceutica. Available at: [Link]

  • Reddy, B. et al. (2013). "Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method." International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Waters Corporation. (2020). "Transferring HPLC Methods to UPLC: A Review of Efavirenz Analysis." Waters Application Notes. (General reference for BEH column physics).

Sources

Comparative

Genotoxicity Assessment of Carbamate Impurities: A Comparative Methodological Guide

Executive Summary Carbamate (urethane) impurities represent a unique "Cohort of Concern" within the ICH M7(R1) regulatory framework. Unlike direct-acting mutagens (e.g., alkyl halides) or classic aromatic amines, carbama...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbamate (urethane) impurities represent a unique "Cohort of Concern" within the ICH M7(R1) regulatory framework. Unlike direct-acting mutagens (e.g., alkyl halides) or classic aromatic amines, carbamates often exhibit poor sensitivity in standard bacterial reverse mutation assays (Ames) due to their specific metabolic activation requirements (CYP2E1).

This guide critically compares standard genotoxicity assessment workflows against a Carbamate-Optimized Strategy , providing researchers with the data-driven rationale to prevent false-negative results during early-stage drug development.

The Mechanistic Challenge: Why Standard Assays Fail

To assess carbamates effectively, one must understand the causality of their genotoxicity. The prototype, Ethyl Carbamate (Urethane) , is not mutagenic per se. It requires a specific two-step metabolic activation that standard Aroclor-1254 induced S9 fractions (rich in CYP1A1/1A2 but variable in CYP2E1) often fail to catalyze efficiently.

Metabolic Activation Pathway

The bioactivation relies on the conversion of the carbamate to a vinyl intermediate, followed by epoxidation.[1] This epoxide is the ultimate mutagen that forms the


-ethenoadenine and 

-ethenocytosine adducts.

CarbamateActivation EC Ethyl Carbamate (Pro-mutagen) CYP CYP2E1 (Oxidation) EC->CYP VC Vinyl Carbamate (Proximate Mutagen) CYP->VC Desaturation VCE Vinyl Carbamate Epoxide (Ultimate Mutagen) VC->VCE Epoxidation (CYP2E1) DNA DNA Adducts (7-(2-oxoethyl)guanine) VCE->DNA Covalent Binding

Figure 1: The CYP2E1-dependent bioactivation pathway of ethyl carbamate. Standard S9 fractions often lack sufficient CYP2E1 activity to drive the first desaturation step.

Comparative Analysis of Assessment Methodologies

This section compares the three primary methodologies for assessing carbamate impurities: In Silico Prediction , Standard Ames , and Mammalian Cell Assays .

Data Summary: Sensitivity to Carbamate Genotoxicity[2]
FeatureMethod A: In Silico (QSAR) Method B: Standard Ames (OECD 471) Method C: Mammalian Assays (MLA/MN)
Primary Detection Structural Alerts (e.g., Derek/Sarah)Bacterial Reverse MutationChromosomal Damage / Gene Mutation
Sensitivity for Carbamates High (High False Positive Rate)Low (High False Negative Rate)Moderate-High
Metabolic System N/ARat Liver S9 (Aroclor)S9 or Intrinsic Metabolism
Key Limitation Generic alerts often flag non-mutagenic carbamates.CYP2E1 Deficiency : Standard S9 fails to generate vinyl carbamate.Higher cost; lower throughput.
ICH M7 Status Step 1 (Hazard ID)Step 2 (Confirmation)Step 3 (Follow-up)
Deep Dive: The "Ames Gap"

Experimental data confirms that Ethyl Carbamate is often negative in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 under standard conditions, even with S9.

  • Why? The standard induction of rat liver S9 (using Aroclor 1254 or Phenobarbital/5,6-Benzoflavone) upregulates CYP1A and CYP2B families but does not significantly induce CYP2E1.

  • The Consequence: A standard Ames test may clear a mutagenic carbamate impurity as "Class 4" (Non-mutagenic), creating a latent safety risk.

Recommended Protocol: The "Carbamate-Optimized" Workflow

Do not rely on a generic testing battery. If in silico analysis flags a carbamate alert, use this self-validating tiered approach.

Step 1: Intelligent In Silico Triage

Use two complementary QSAR platforms (Statistical + Expert Rule-based) as per ICH M7.

  • Expert Review: If the alert is solely based on the carbamate moiety, check steric hindrance. Bulky substituents on the nitrogen or oxygen often block the CYP2E1 binding pocket, rendering the molecule non-mutagenic.

Step 2: The Modified Ames (If testing is required)

If the QSAR is positive/equivocal, proceed to Ames but modify the metabolic activation .

Protocol Modification:

  • S9 Source: Use Hamster Liver S9 (often higher constitutive CYP2E1) or Ethanol-induced Rat S9 (specifically induces CYP2E1).

  • Pre-incubation: Use the pre-incubation method (20 minutes at 37°C) rather than plate incorporation to maximize metabolic contact time.

  • Positive Control: Include Urethane (Ethyl Carbamate) as a positive control to validate the metabolic system's capability to activate this specific class. If your positive control fails, the negative result for your impurity is invalid.

Step 3: The Mammalian Safety Net

If the Ames result is negative but the structure strongly resembles a high-potency carbamate (small alkyl chain), proceed to an in vitro Micronucleus (MN) or Mouse Lymphoma Assay (MLA). Mammalian cells often possess a broader range of constitutive enzymes or are more sensitive to the clastogenic (chromosome-breaking) effects typical of carbamates.

Strategic Decision Tree

The following workflow integrates the scientific nuance of CYP2E1 activation into the regulatory compliance path.

DecisionTree Start Impurity Identified: Carbamate Structure QSAR ICH M7 QSAR Analysis (2 Systems) Start->QSAR Class5 Class 5 (No Alert) QSAR->Class5 Negative Class3 Class 3 (Alert Found) QSAR->Class3 Positive Expert Expert Review: Steric/Electronic Factors Class3->Expert Dismiss Dismiss Alert (Class 5) Expert->Dismiss Alert invalid Test Testing Required Expert->Test Alert valid Ames Ames Test Selection Test->Ames StdAmes Standard Ames (Risk of False Neg) Ames->StdAmes Avoid ModAmes Modified Ames (Hamster S9 / Pre-inc) Ames->ModAmes Recommended Result Ames Result? ModAmes->Result Pos Positive: Control as Mutagen Result->Pos + Neg Negative Result->Neg - Mam Mammalian Assay (MLA or MN) Neg->Mam Confirmatory (Due to Ames limitations) Mam->Pos Positive Final Class 4 (Non-Mutagenic) Mam->Final Negative

Figure 2: Integrated decision matrix for carbamate impurities, highlighting the necessity of modified Ames conditions or mammalian follow-up.

Experimental Protocol: Modified Ames for Carbamates

Objective: Detection of mutagenicity in carbamate impurities using enhanced metabolic activation.

Reagents:

  • Tester Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • S9 Mix: 10% or 30% Hamster Liver S9 (Aroclor or Phenobarbital induced) OR Ethanol-induced Rat Liver S9.

  • Positive Controls:

    • Direct: Sodium Azide (TA100/1535).

    • Metabolic (Standard): 2-Aminoanthracene.

    • Metabolic (Carbamate-Specific): Ethyl Carbamate (Urethane) at 10-50 mg/plate.

Procedure:

  • Preparation: Dissolve impurity in DMSO (or water if soluble). Prepare 5 dose levels (up to 5000 µ g/plate or limit of solubility).

  • Pre-incubation:

    • Add 0.1 mL bacterial culture to sterile tubes.

    • Add 0.1 mL test solution.

    • Add 0.5 mL Modified S9 Mix (or buffer for non-activation).

    • Incubate at 37°C for 20-30 minutes with shaking. (Critical step for carbamate metabolism).

  • Plating: Add 2.0 mL molten top agar (with histidine/biotin), mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate plates inverted at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies manually or using an automated counter.

  • Validation: The assay is valid only if the Ethyl Carbamate positive control shows a >2-fold increase over background, confirming the system's ability to activate the carbamate moiety.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Urethane, Ethanol, and Urethane/Ethanol. TR-510.[2] [Link]

  • Hoffler, U., et al. (2003). Polymorphism of the CYP2E1 Gene and Susceptibility to Ethyl Carbamate-Induced Genotoxicity. Mutation Research.[3] [Link]

  • Thier, R., et al. (2002). Markers of genetic susceptibility in human environmental hygiene and toxicology: the role of selected CYP, NAT and GST genes. International Journal of Hygiene and Environmental Health. [Link]

  • Gollapudi, B. B., et al. (2013). Genotoxicity testing of impurities in pharmaceuticals: A review of the current practices. Regulatory Toxicology and Pharmacology. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Efavirenz Amino Alcohol Ethyl Carbamate

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's potential bioactivity. Efavirenz amino alcohol ethyl carbam...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's potential bioactivity. Efavirenz amino alcohol ethyl carbamate, a derivative related to the non-nucleoside reverse transcriptase inhibitor Efavirenz, must be handled with the caution afforded to a potent, hazardous compound. While this specific carbamate is primarily an analytical material for research, its structural similarity to Efavirenz—a drug with known reproductive toxicity, potential for organ damage, and other significant adverse effects—necessitates the implementation of stringent safety protocols.[1][2]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is structured not as a rigid checklist, but as a comprehensive operational plan, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice.

The Foundation: Hazard Assessment and the Hierarchy of Controls

Before any laboratory work begins, a thorough hazard assessment is mandated by standards from the Occupational Safety and Health Administration (OSHA).[3][4] This assessment forms the basis of your Chemical Hygiene Plan.[5][6] For a compound like Efavirenz amino alcohol ethyl carbamate, we assume it carries hazards similar to its parent compound, Efavirenz, which is classified as a hazardous drug.[7][8]

Our safety strategy is built upon the established hierarchy of controls, a framework that prioritizes the most effective measures for risk reduction.[9][10]

  • Elimination/Substitution : In a research context, substituting the molecule is not feasible.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from hazards. They are the most critical control measure for handling this compound.

  • Administrative Controls : These are the policies and procedures you follow.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between you and the hazard. It is essential but should never be the sole line of defense.[3]

Engineering Controls: Your Primary Containment

Due to the risk of generating airborne particles or aerosols, all manipulations of Efavirenz amino alcohol ethyl carbamate must be performed within a certified engineering control device.

  • Chemical Fume Hood : Required for handling the solid powder (e.g., weighing, aliquoting) and for preparing solutions. A properly functioning fume hood protects the user from inhaling hazardous fumes or particles.[5]

  • Biological Safety Cabinet (BSC) : For sterile preparations, a Class II BSC can be used to provide user, environmental, and product protection.[11]

The work surface within the hood should be covered with a disposable, plastic-backed absorbent pad to contain any minor spills.[11]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not arbitrary; each component is chosen to protect against specific routes of exposure—inhalation, skin absorption, and eye contact.[9][12] Given the reproductive toxicity and organ damage risks associated with the parent compound Efavirenz, a comprehensive PPE ensemble is mandatory.[2]

TaskMinimum Required PPERationale
Weighing Solid Compound Double Chemotherapy Gloves, Disposable Gown, Goggles & Face Shield, Fit-Tested RespiratorHighest risk of aerosolization and inhalation of fine powder. Full facial and respiratory protection is critical.
Preparing Solutions Double Chemotherapy Gloves, Disposable Gown, Safety GogglesHigh risk of splashes. Goggles provide a seal against chemical splashes to the eyes.
General Handling (Sealed Containers) Single Pair of Gloves, Lab Coat, Safety GlassesMinimum protection for handling closed vials or plates, protecting against contamination from residual material on container surfaces.
Spill Cleanup Double Chemotherapy Gloves, Impermeable Gown, Goggles & Face Shield, Fit-Tested Respirator, Shoe CoversMaximum protection is required to manage a release, protecting against inhalation, splash, and widespread skin contact.[9]
Waste Disposal Double Chemotherapy Gloves, Disposable Gown, Safety GogglesProtects against splashes and contact with contaminated waste materials during segregation and transport.
Body Protection: Gowns and Lab Coats

A disposable, fluid-resistant gown that closes in the back is required for all tasks involving open handling of the compound.[11][13] This provides a full barrier for your torso and arms, preventing contamination of personal clothing and skin. For minimal-contact tasks, a standard lab coat is the minimum requirement.[14]

Hand Protection: The Double-Gloving Imperative

Occupational exposure is frequently a result of skin contact.[15] Therefore, double-gloving is mandatory for most handling procedures.

  • Inner Glove : The first glove should be worn under the cuff of the gown.

  • Outer Glove : The second glove goes over the cuff of the gown, creating a secure seal.

  • Material : Use gloves specifically tested and rated for handling chemotherapy drugs or other hazardous chemicals.[9][13] Nitrile gloves are a common choice.[4]

  • Integrity : Gloves must be changed immediately if they become contaminated or torn. Regularly inspect them for any signs of degradation.

Eye and Face Protection: Shielding from Splashes

The parent compound, Efavirenz, is known to cause serious eye irritation.[2][16]

  • Safety Goggles : ANSI Z87-marked chemical splash goggles are required whenever there is a risk of splashes, such as when preparing solutions.[14] They form a seal around the eyes, offering superior protection compared to safety glasses.

  • Face Shield : A full face shield should be worn in addition to safety goggles during high-risk activities like cleaning up spills or pouring large volumes, providing a barrier for the entire face.[11][14]

Respiratory Protection: When to Use a Respirator

While engineering controls are the primary method for preventing inhalation, a respirator is necessary in specific situations.[3][9]

  • Required Use : A fit-tested N95 respirator or a higher-level respirator (e.g., a Powered Air-Purifying Respirator - PAPR) must be worn when weighing the solid powder outside of a containment device or when cleaning up a significant spill.[4][9]

  • Note : A standard surgical mask does not provide protection against inhaling fine chemical particles and is not an acceptable substitute.[11][13]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, logical workflow is paramount for ensuring safety and preventing contamination.

Experimental Workflow: From Preparation to Disposal

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_final 4. Final Steps prep_area Designate Work Area (Fume Hood) gather_ppe Gather All Required PPE don_ppe Don PPE (Gown, Inner Gloves, Goggles, Respirator if needed) don_outer_gloves Don Outer Gloves (over gown cuff) don_ppe->don_outer_gloves Enter Hood weigh_compound Weigh Compound in Fume Hood prepare_solution Prepare Solution in Fume Hood decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate Complete Task segregate_waste Segregate Waste (Sharps, Solid, Liquid) doff_ppe Doff PPE Correctly (Outer gloves first) dispose_waste Place Waste in Labeled Hazardous Waste Container doff_ppe->dispose_waste Exit Hood wash_hands Wash Hands Thoroughly

Caption: Workflow for handling Efavirenz amino alcohol ethyl carbamate.

Detailed Disposal Plan

Proper disposal is critical to protect environmental and public health.[17]

  • Segregation at the Source : All items that come into contact with the compound are considered hazardous waste.

    • Solid Waste : Contaminated gloves, gowns, absorbent pads, and weighing papers go into a designated, clearly labeled cytotoxic or hazardous chemical waste container.[11][13] This container must be puncture-resistant and have a tight-fitting lid.

    • Liquid Waste : Unused solutions or contaminated solvents must be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour this waste down the drain.[16]

    • Sharps : Contaminated needles, syringes, or glassware must be placed in a designated sharps container.

  • Final Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[18]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial to prevent exposure.[9]

  • Alert and Isolate : Immediately alert others in the area. Secure the location to prevent anyone from entering the spill zone.[13]

  • Don PPE : If not already wearing it, don the full PPE ensemble for spill cleanup, including a respirator, impermeable gown, double gloves, goggles, face shield, and shoe covers.[9]

  • Contain the Spill :

    • For liquid spills : Cover the spill with absorbent pads from a chemical spill kit, working from the outside in.[9]

    • For solid spills : Gently cover the powder with wetted absorbent pads to prevent it from becoming airborne. Do not dry sweep.[9]

  • Clean and Decontaminate : Carefully collect all contaminated materials using scoops or forceps and place them in the hazardous solid waste container. Clean the spill area with an appropriate decontaminating solution (e.g., soap and water), followed by a clean water rinse.[13]

  • Dispose and Doff : Dispose of all cleanup materials as hazardous waste. Remove PPE carefully, avoiding self-contamination, and also dispose of it as hazardous waste. Wash hands thoroughly.

By integrating these expert-level safety protocols into your daily workflow, you build a resilient culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Scott, L. (n.d.). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved from [Link]

  • Great Ormond Street Hospital for Children NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]

  • The Royal Marsden NHS Foundation Trust. (2025). Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. Retrieved from [Link]

  • Byrd, A. S., & Blevins, D. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Retrieved from [Link]

  • Certified Safety. (2025). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). EFAVIRENZ. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). NIOSH Publications on Hazardous Drugs. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Associates for Women's Medicine. (n.d.). Efavirenz. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. NIOSH. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Efavirenz Teva. Retrieved from [Link]

  • electronic medicines compendium (emc). (2025). Efavirenz 600mg film-coated tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • HIV/HCV Medication Guide. (n.d.). EFAVIRENZ. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efavirenz - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efavirenz amino alcohol ethyl carbamate - PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Efavirenz Amino Alcohol Ethyl Carbamate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Where and How to Dispose of Unused Medicines. Retrieved from [Link]

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